(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Catalog No.
S2650018
CAS No.
2034533-46-3
M.F
C18H19N5O2
M. Wt
337.383
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl...

CAS Number

2034533-46-3

Product Name

(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone

IUPAC Name

(1-benzyl-5-pyrrol-1-yltriazol-4-yl)-morpholin-4-ylmethanone

Molecular Formula

C18H19N5O2

Molecular Weight

337.383

InChI

InChI=1S/C18H19N5O2/c24-18(22-10-12-25-13-11-22)16-17(21-8-4-5-9-21)23(20-19-16)14-15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

LWEYGZDENRVCFA-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4

solubility

not available

Application in Pharmaceutical Industry

Compounds whose structures are based on a morpholine moiety associated with an azole heterocyclic system are of particular interest to the pharmaceutical industry . They are substances with anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .

Method of Application: The reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature afforded a good yield of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione . The compound was fully characterized .

Results and Outcomes: The target compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine . The structure of the compound was unambiguously confirmed via an X-ray diffraction analysis of a single crystal .

Application in Synthesis of Imidazole Containing Compounds

Method of Application: The synthesis of imidazole containing compounds involves various kinds of synthetic routes .

Results and Outcomes: This review article established the fact that 1,3-diazole act as useful templates for further modification or derivatization to design more potent biologically active compounds .

Application in Antimicrobial Research

A new series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines containing pyrazole moieties were synthesized and evaluated for their in vitro antibacterial, and antifungal activities .

Method of Application: The synthesis of these compounds involves using hydrazonoyl halides as precursors .

Results and Outcomes: The synthesized compounds were evaluated for their in vitro antibacterial, and antifungal activities .

The compound (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a complex organic molecule characterized by its unique structural features. It contains a benzyl group, a pyrrole moiety, a triazole ring, and a morpholine unit, making it a versatile compound for various chemical applications. The molecular formula for this compound is C17H19N5OC_{17}H_{19}N_{5}O, with a molecular weight of approximately 313.36 g/mol. The presence of multiple nitrogen atoms in the triazole and pyrrole rings contributes to its potential biological activity and reactivity in chemical synthesis.

The chemical behavior of (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone can be explored through various reactions typical of triazole and pyrrole derivatives. Key reactions include:

  • Nucleophilic substitution: The morpholino group can undergo nucleophilic substitution reactions due to the presence of the carbonyl group.
  • Cycloaddition: The triazole ring can participate in cycloaddition reactions, especially with alkynes or alkenes, forming new cyclic structures.
  • Deprotonation: The acidic hydrogen on the pyrrole ring can be deprotonated to form an anion, which can further react with electrophiles.

These reactions highlight the compound's potential as a building block in organic synthesis.

Compounds containing triazole and pyrrole moieties have been extensively studied for their biological activities. (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone has shown promise in various biological assays:

  • Antimicrobial activity: Similar compounds have demonstrated efficacy against bacterial and fungal strains.
  • Anticancer properties: Some studies indicate that triazole derivatives may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory effects: Compounds with similar structures have been evaluated for their ability to reduce inflammation markers in vitro.

Further research is needed to fully elucidate the specific biological activities associated with this compound.

The synthesis of (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through a click chemistry approach using azides and alkynes under copper(I) catalysis.
  • Pyrrole Synthesis: Pyrroles can be synthesized via the reaction of 1,3-dicarbonyl compounds with primary amines or through cyclization methods involving α-amino acids.
  • Mannich Reaction: The final step often involves a Mannich reaction where morpholine is reacted with the intermediate products to yield the final compound.

These methods emphasize the versatility and accessibility of this compound for research purposes.

The applications of (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone are broad and include:

  • Pharmaceutical development: Due to its potential biological activities, it is a candidate for drug development targeting infections or cancer.
  • Material science: The unique structural properties may allow its use in creating novel materials or polymers.
  • Chemical probes: It can serve as a probe in biochemical assays to study specific interactions within biological systems.

Interaction studies involving (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone focus on its binding affinities with various biological targets:

  • Enzyme inhibition assays: Investigating how effectively it inhibits certain enzymes related to disease pathways.
  • Receptor binding studies: Evaluating its affinity for specific receptors that may mediate its biological effects.

These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone, providing a context for its uniqueness:

Compound NameStructural FeaturesNotable Activities
5-benzyltriazoleTriazole ringAntifungal activity
4-morpholinobenzamideMorpholine unitAnticancer properties
3-(pyrrolidinyl)triazolesPyrrole and triazoleAntimicrobial effects
5-(benzyl)pyrrole derivativesPyrrole coreNeuroprotective effects

The uniqueness of (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone lies in its combination of all three moieties—triazole, pyrrole, and morpholine—alongside its specific substitution patterns that may enhance its biological activity compared to these similar compounds.

XLogP3

1.4

Dates

Last modified: 08-16-2023

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